REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:7][CH:8]([O:11][CH3:12])[O:9][CH3:10])[C:3](=[O:6])[CH2:4][Cl:5].C(O)CO.C1(C)C=CC(S(O)(=O)=O)=CC=1>C(OCC)C>[O:9]1[CH2:10][CH2:12][O:11][CH:8]1[CH2:7][N:2]([CH3:1])[C:3](=[O:6])[CH2:4][Cl:5]
|
Name
|
|
Quantity
|
19.5 g
|
Type
|
reactant
|
Smiles
|
CN(C(CCl)=O)CC(OC)OC
|
Name
|
|
Quantity
|
6.82 g
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a mechanical stirrer
|
Type
|
DISTILLATION
|
Details
|
thermometer, distillation head and condenser
|
Type
|
TEMPERATURE
|
Details
|
heated to about 100° C. to 110° C
|
Type
|
DISTILLATION
|
Details
|
Byproduct methanol was distilled off
|
Type
|
ADDITION
|
Details
|
sodium carbonate (2 grams) was added
|
Type
|
STIRRING
|
Details
|
the slurry was stirred for a period of about 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The slurry was then filtered
|
Type
|
DISTILLATION
|
Details
|
the filtrate fractionally distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(OCC1)CN(C(CCl)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |